molecular formula C44H45OP2 B12100514 CID 72376433

CID 72376433

Cat. No.: B12100514
M. Wt: 651.8 g/mol
InChI Key: WKBJHPNRVHVCNK-SJARJILFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This absence highlights a critical gap in the available literature, as comparative analyses require foundational data on the compound of interest .

Properties

Molecular Formula

C44H45OP2

Molecular Weight

651.8 g/mol

InChI

InChI=1S/C44H45OP2/c1-28-16-29(2)21-36(20-28)46(37-22-30(3)17-31(4)23-37)42-14-10-9-12-40(42)44(45)41-13-11-15-43(41)47(38-24-32(5)18-33(6)25-38)39-26-34(7)19-35(8)27-39/h9-27,44-45H,1-8H3/t44-/m0/s1

InChI Key

WKBJHPNRVHVCNK-SJARJILFSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC=C2[C@@H]([C]3C=CC=C3P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)O)C6=CC(=CC(=C6)C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC=C2C([C]3C=CC=C3P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)O)C6=CC(=CC(=C6)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound involves several steps, including the preparation of intermediates and the final product. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity. For instance, one method involves the use of liquid chromatography-tandem mass spectrometry for the quantification of small molecules in body fluids .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include crystallization techniques to obtain the desired crystal forms with good physiochemical stability and particle size uniformity .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

The compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of the compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the compound’s structure and the biological system in which it is used .

Comparison with Similar Compounds

Comparative Analysis Framework for CID 72376433

While specific details about this compound are unavailable, insights from cheminformatics and structural biology studies in the evidence provide a methodological framework for comparing compounds with similar PubChem identifiers. Below is a generalized approach based on analogous studies:

Structural and Functional Comparisons

Studies on compounds like betulin (CID 72326) and oscillatoxin derivatives (CIDs 101283546, 185389) emphasize the importance of:

  • Structural overlays (e.g., 3D alignment of steroid backbones or functional groups) .
  • Key physicochemical properties , such as molecular weight, polarity (TPSA), and bioavailability metrics (e.g., GI absorption, BBB permeability) .
  • Functional group analysis to predict reactivity or biological activity (e.g., carboxylate groups in betulin derivatives ).

Data-Driven Similarity Metrics

demonstrates the use of Tanimoto similarity scores to quantify structural resemblance between compounds. For example:

Compound Name CID Similarity Score Key Functional Groups
7-Bromobenzo[b]thiophene-2-carboxylic acid 737737 0.93 Bromine, Carboxylic acid
Betulin 72326 0.85 Hydroxyl, Triterpenoid

Pharmacological and Toxicological Profiling

For inhibitors like ginkgolic acid (CID 5469634) or irbesartan (CID 3749) , comparisons often include:

  • Enzyme inhibition profiles (e.g., CYP450 interactions ).
  • Toxicity alerts (e.g., hepatotoxicity or mutagenicity warnings).
  • Binding affinity data , inferred from mass spectrometry or crystallography .

Challenges and Limitations

The lack of data for this compound underscores two critical issues:

Methodological Gaps : Structural comparisons require high-resolution spectral or crystallographic data, which are absent in the evidence .

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